molecular formula C15H11ClFN3 B8517725 5-(7-Chloro-2-methyl-1,6-naphthyridin-3-yl)-2-fluoroaniline

5-(7-Chloro-2-methyl-1,6-naphthyridin-3-yl)-2-fluoroaniline

Cat. No. B8517725
M. Wt: 287.72 g/mol
InChI Key: SLJQJENXUQGHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(7-Chloro-2-methyl-1,6-naphthyridin-3-yl)-2-fluoroaniline is a useful research compound. Its molecular formula is C15H11ClFN3 and its molecular weight is 287.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(7-Chloro-2-methyl-1,6-naphthyridin-3-yl)-2-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(7-Chloro-2-methyl-1,6-naphthyridin-3-yl)-2-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(7-Chloro-2-methyl-1,6-naphthyridin-3-yl)-2-fluoroaniline

Molecular Formula

C15H11ClFN3

Molecular Weight

287.72 g/mol

IUPAC Name

5-(7-chloro-2-methyl-1,6-naphthyridin-3-yl)-2-fluoroaniline

InChI

InChI=1S/C15H11ClFN3/c1-8-11(9-2-3-12(17)13(18)5-9)4-10-7-19-15(16)6-14(10)20-8/h2-7H,18H2,1H3

InChI Key

SLJQJENXUQGHSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=NC(=CC2=N1)Cl)C3=CC(=C(C=C3)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Heat a solution of 1-(3-amino-4-fluorophenyl)propan-2-one (0.34 g, 2.034 mmol), 4-amino-6-chloronicotinaldehyde (0.318 g, 2.034 mmol) and KOH (0.057 g, 1.017 mmol) in EtOH (12 mL) at 60° C. for 1 h. Cool the mixture to RT, add brine and extract with EtOAc (3×). Dry the combined organics over MgSO4, concentrate to dryness and purify via silica gel chromatography (EtOAc/Hex) to afford the title compound (353 mg, 60%). MS (ESI) m/z: 288.1 (M+H+).
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.318 g
Type
reactant
Reaction Step One
Name
Quantity
0.057 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
60%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.